4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17BrN2O4S2 and its molecular weight is 505.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial Agents
Compounds incorporating elements like thiophene and thiadiazole have been synthesized for potential use as antimicrobial agents. For example, formazans derived from a Mannich base of 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Organic Semiconductors
The structural motif of benzo[1,2,4]thiadiazine is utilized in the synthesis of organic semiconductors. These materials find applications in transistors, solar cells, photodetectors, and thermoelectrics, demonstrating the versatility of thiadiazine derivatives in electronic and optoelectronic devices (Chen et al., 2016).
Antipsychotic and Anticonvulsant Agents
New substituted benzoxazepine and benzothiazepine compounds, featuring thiadiazole units, have been evaluated for their antipsychotic as well as anticonvulsant activities, highlighting the potential of such derivatives in the development of neurological disorder treatments (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Photovoltaic Devices
The incorporation of thiophene and thiadiazole units into polymers for organic photovoltaics has been studied, with some polymers showing promise in improving power conversion efficiency upon specific treatments. This suggests a role for thiophene and thiadiazole derivatives in enhancing the performance of solar energy harvesting technologies (Kranthiraja et al., 2014).
Properties
IUPAC Name |
4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S2/c1-2-14-7-9-15(10-8-14)24-21(26)23(13-17(25)18-11-12-20(22)29-18)16-5-3-4-6-19(16)30(24,27)28/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCUZEQMGMLOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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